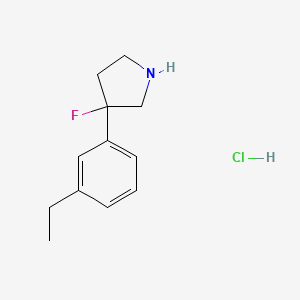

3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(3-ethylphenyl)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c1-2-10-4-3-5-11(8-10)12(13)6-7-14-9-12;/h3-5,8,14H,2,6-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXUVQBCEMVHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2(CCNC2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a base.

Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine or ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The ethyl group may also contribute to the compound’s overall pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(3-ethylphenyl)-3-fluoropyrrolidine hydrochloride, the following structurally or functionally related compounds are analyzed:

(S)-(+)-3-Fluoropyrrolidine Hydrochloride (CAS 136725-53-6)

- Structure : Lacks the 3-ethylphenyl group but retains the fluorinated pyrrolidine core.

- Properties : High enantiomeric purity ([α]20/D +8°, 97% purity), melting point 183–187°C, and applications as a chiral ligand or building block for APIs .

- Key Differences : The absence of the ethylphenyl group reduces steric bulk and lipophilicity compared to the target compound, making it more suitable for metal complexation and enantioselective synthesis.

(R)-(−)-3-Fluoropyrrolidine Hydrochloride (CAS 136725-55-8)

- Structure : R-enantiomer of the above compound.

- Applications : Used in ionic liquids and enzyme inhibitors due to its chiral configuration .

- Key Differences : Enantiomeric specificity influences biological activity; the target compound’s racemic mixture or specific stereochemistry (if resolved) would alter its pharmacological profile.

3,3-Difluoropyrrolidine Hydrochloride

- Structure : Contains two fluorine atoms at the 3-position of the pyrrolidine ring.

- Properties: Increased electronegativity and rigidity compared to mono-fluorinated analogs.

3-(Difluoromethyl)-3-fluoropyrrolidine Hydrochloride

- Structure : Features a difluoromethyl group alongside fluorine at the 3-position.

- Predicted Properties : Higher molecular weight (140.07 g/mol for [M+H]+) and altered collision cross-section (132.2 Ų), suggesting distinct pharmacokinetic behavior .

- Key Differences : The difluoromethyl group introduces additional hydrophobicity and steric effects, which could improve membrane permeability but complicate synthetic scalability.

4-Fluoropiperidine Hydrochloride (CAS 57395-89-8)

- Structure : Six-membered piperidine ring with a fluorine substituent.

- Key Differences : Piperidine’s larger ring size reduces ring strain and alters nitrogen basicity compared to pyrrolidine derivatives, affecting receptor binding and solubility .

Comparative Data Table

Biological Activity

3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with a 3-ethylphenyl group and a fluorine atom, which may influence its pharmacological properties.

The primary biological activity of this compound is linked to its interaction with dipeptidyl peptidase IV (DPP-4) , an enzyme involved in glucose metabolism. Inhibition of DPP-4 leads to increased levels of incretin hormones, which enhances insulin secretion and improves glycemic control. This mechanism is particularly relevant in the context of diabetes treatment, where DPP-4 inhibitors have shown promise in managing blood sugar levels .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Pyrrolidine derivatives have been reported to possess antimicrobial properties, making them potential candidates for treating infections.

- Anticancer Effects : Some studies suggest that these compounds may have anticancer activity, although specific data on this compound is limited.

- Anti-inflammatory Properties : The anti-inflammatory potential of related compounds has been documented, indicating possible therapeutic applications in inflammatory diseases.

- Inhibition of Enzymes : Besides DPP-4, other enzymes such as carbonic anhydrase and cholinesterase may also be inhibited by similar pyrrolidine derivatives, suggesting diverse pharmacological applications.

Case Studies and Research Findings

- DPP-4 Inhibition Studies : A study exploring the effects of DPP-4 inhibitors demonstrated significant reductions in urinary albumin excretion in patients with diabetic nephropathy. This suggests that the inhibition of DPP-4 not only aids in glucose control but may also provide renal protective effects .

- Comparative Studies : In comparative studies involving various pyrrolidine derivatives, this compound showed promising binding affinities to DPP-4 compared to other known inhibitors, indicating its potential as a therapeutic agent for diabetes management .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClFNO₂ |

| Molecular Weight | 259.70 g/mol |

| Melting Point | 179 – 186 °C |

| Purity | ≥ 97% |

| Solubility | Soluble in water and organic solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.